molecular formula C5H4N4O2 B066683 Oxypurinol CAS No. 187486-05-1

Oxypurinol

Cat. No.: B066683
CAS No.: 187486-05-1
M. Wt: 152.11 g/mol
InChI Key: HXNFUBHNUDHIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxypurinol, also known as oxipurinol, is a potent inhibitor of the enzyme xanthine oxidase. It is the major metabolic product of allopurinol, an analogue of xanthine. By inhibiting xanthine oxidase, this compound reduces the production of uric acid, making it a valuable compound in the treatment of conditions like gout and hyperuricemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxypurinol can be synthesized through the oxidation of allopurinol. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 50-70°C .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale oxidation of allopurinol. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Oxypurinol primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

Oxypurinol has a wide range of applications in scientific research:

Mechanism of Action

Oxypurinol exerts its effects by inhibiting the enzyme xanthine oxidase. This inhibition blocks the conversion of hypoxanthine and xanthine to uric acid, leading to decreased uric acid levels in the blood and urine. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback result in further reductions of serum uric acid concentrations .

Comparison with Similar Compounds

    Allopurinol: The parent compound of oxypurinol, also an inhibitor of xanthine oxidase.

    Febuxostat: A non-purine xanthine oxidase inhibitor with a different mechanism of action.

    Topiroxostat: Another non-purine xanthine oxidase inhibitor used in the treatment of hyperuricemia.

Uniqueness of this compound: this compound is unique due to its long half-life and its role as the active metabolite of allopurinol. Unlike febuxostat and topiroxostat, this compound is a purine analogue, which allows it to integrate into DNA and RNA, further reducing serum uric acid concentrations .

Properties

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFUBHNUDHIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035209
Record name Oxypurinol
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Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oxypurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine. Oxypurinol also facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, resulting in further reductions of serum uric acid concentrations.
Record name Oxypurinol
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CAS No.

2465-59-0
Record name Oxypurinol
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Record name Oxypurinol [USAN]
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Record name Oxypurinol
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Record name OXYPURINOL
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Record name Oxypurinol
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Melting Point

300 °C
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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